molecular formula C5H8N4O2S B2738651 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid CAS No. 869942-41-6

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid

Cat. No.: B2738651
CAS No.: 869942-41-6
M. Wt: 188.21
InChI Key: KZFCUJBAOQBABS-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid is an organic compound featuring a tetrazole ring, a sulfur atom, and a propanoic acid moiety The tetrazole ring is a five-membered ring containing four nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alkylated or acylated tetrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. The tetrazole ring is known to mimic carboxylic acids, making it useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The tetrazole ring is a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding. The sulfur atom in the thioether linkage can also participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3,4-Tetrazole: A simpler tetrazole derivative without the thioether and propanoic acid moieties.

    2-Mercaptoacetic acid: Contains a thiol group and a carboxylic acid but lacks the tetrazole ring.

    5-Methyl-1H-tetrazole: Similar to the tetrazole ring in the target compound but without the thioether and propanoic acid groups.

Uniqueness

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid is unique due to the combination of the tetrazole ring, thioether linkage, and propanoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S/c1-3(4(10)11)12-5-6-7-8-9(5)2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFCUJBAOQBABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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